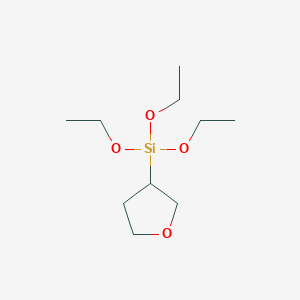

Triethoxy(oxolan-3-yl)silane

Description

Structure

3D Structure

Properties

CAS No. |

158069-54-6 |

|---|---|

Molecular Formula |

C10H22O4Si |

Molecular Weight |

234.36 g/mol |

IUPAC Name |

triethoxy(oxolan-3-yl)silane |

InChI |

InChI=1S/C10H22O4Si/c1-4-12-15(13-5-2,14-6-3)10-7-8-11-9-10/h10H,4-9H2,1-3H3 |

InChI Key |

FFVSRBTUFFJLBA-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](C1CCOC1)(OCC)OCC |

Origin of Product |

United States |

Fundamental Chemical Reactivity and Mechanistic Pathways of Triethoxy Oxolan 3 Yl Silane

Hydrolysis Kinetics and Mechanisms of Triethoxy(oxolan-3-yl)silane

The general mechanism for the hydrolysis of trialkoxysilanes differs depending on the pH of the medium. nih.gov In acidic environments, the reaction begins with the rapid protonation of an alkoxy oxygen atom. This makes the silicon center more electrophilic and susceptible to a backside nucleophilic attack by water. nih.govgelest.com In alkaline media, the reaction proceeds via the direct nucleophilic attack of a hydroxide ion (or deprotonated silanol) on the silicon atom, likely through a pentavalent intermediate or transition state (SN2-Si mechanism). nih.gov

The rate of hydrolysis for alkoxysilanes is highly dependent on the pH of the solution. researchgate.net The reaction is slowest in a neutral medium (around pH 7) and is significantly accelerated under both acidic and basic conditions. researchgate.netafinitica.com

Under acidic conditions (typically pH 3-4.5), the hydrolysis reaction is promoted, leading to a high formation rate of silanol (B1196071) (Si-OH) groups. researchgate.netgoogle.com Concurrently, the subsequent self-condensation of these silanols is relatively slow, allowing the hydrolyzed intermediates to remain stable in the solution for a longer duration. researchgate.netresearchgate.net This condition favors the formation of less branched polymeric clusters. nih.gov

Conversely, under basic conditions, both hydrolysis and condensation rates are high. researchgate.net The condensation reaction can begin as soon as the first silanol groups are formed, leading to the rapid consumption of these intermediates and the formation of more highly condensed, three-dimensional siloxane networks. researchgate.net

Table 1: Illustrative pH Effect on Hydrolysis Rate Constants for Various Trialkoxysilanes

| Silane (B1218182) | pH | Medium | Rate Constant | Reference |

| Dimethyldiethoxysilane (DMDEOS) | 2 to 5 | Acidic | 0 to 0.6 M⁻¹ min⁻¹ | nih.gov |

| Methyltriethoxysilane (MTES) | 2 to 4 | Acidic | 0 to 0.23 M⁻¹ min⁻¹ | nih.gov |

| Tetraethoxysilane (TEOS) | 2 to 4 | Acidic | 0 to 0.18 M⁻¹ min⁻¹ | nih.gov |

| Tetraethoxysilane (TEOS) | < 1 (HCl) | Acidic | 3.06 × [HCl]⁻¹ M⁻¹ min⁻¹ (at 20°C) | nih.gov |

| Tetraethoxysilane (TEOS) | > 11 (NH₃) | Basic | 0.002 to 0.5 M⁻¹ h⁻¹ | nih.gov |

This table provides data for analogous silanes to illustrate the general principles of pH-dependent hydrolysis, as specific data for this compound was not available in the searched literature.

The concentration of water can influence both the rate of hydrolysis and the degree of polymerization of the resulting silanols. gelest.com While sufficient water is necessary to drive the hydrolysis to completion, the specific ratio can affect the structure of the resulting oligomers. googleapis.comgoogle.com For instance, in some systems, a high concentration of water can favor hydrolysis over condensation, while in others, it can influence the formation of different oligomeric structures. The degree of polymerization is determined by the amount of water available and the nature of the organic substituent on the silane. gelest.com

Temperature is a key factor influencing the kinetics of silane hydrolysis. The reaction rate increases with temperature, a behavior that typically follows the Arrhenius law, which states that the logarithm of the rate constant is proportional to the inverse of the temperature. researchgate.net Increasing the temperature accelerates not only hydrolysis but also the subsequent condensation and, in some cases, other side reactions like the opening of epoxide rings in functional silanes. researchgate.net For example, studies on γ-glycidoxypropyltrimethoxysilane (γ-GPS) showed that increasing the temperature from 26°C to 70°C dramatically accelerated all reaction processes. researchgate.net

The choice of solvent also significantly impacts the hydrolysis rate. nih.gov Solvents are often used as homogenizing agents, especially since many alkoxysilanes have limited solubility in water. solubilityofthings.com Protic solvents like ethanol and methanol are commonly used. The reaction rate is affected by the solvent's polarity and its ability to form hydrogen bonds. Studies on methyltriethoxysilane (MTES) have shown that hydrolysis rates can change significantly when the solvent is varied. nih.gov

Table 2: Illustrative Activation Energies and Temperature Effects for Hydrolysis of Various Silanes

| Silane | Conditions | Activation Energy (Ea) | Notes | Reference |

| Tetraethoxysilane (TEOS) | Acidic Medium | 11 to 16 kcal/mol | - | nih.gov |

| Tetraethoxysilane (TEOS) | Basic Medium | 6 kcal/mol | - | nih.gov |

| Methyltriethoxysilane (MTES) | pH 3.134 | 57.61 kJ/mol | - | nih.gov |

| Methyltriethoxysilane (MTES) | pH 3.83 | 97.84 kJ/mol | - | nih.gov |

| Methyltriethoxysilane (MTMS) | Alkaline, in Methanol | 50.09 kJ/mol | Rate constant at 30°C was 2.453 x 10⁴ s⁻¹ | nih.gov |

| γ-Glycidoxypropyltrimethoxysilane (γ-GPS) | pH 5.4 | 68.4 kJ/mol | For epoxy ring opening side reaction | researchgate.net |

This table provides data for analogous silanes to illustrate general principles, as specific data for this compound was not available in the searched literature.

The hydrolysis of alkoxysilanes is typically very slow without a catalyst. nih.gov The reaction is most commonly accelerated by either acids or bases. gelest.com

Acid Catalysis : Acids such as hydrochloric acid, acetic acid, or phosphoric acid act by protonating the oxygen of an alkoxy group, which makes the silicon atom a better leaving group and more susceptible to nucleophilic attack by water. nih.govgelest.com The acid-catalyzed hydrolysis reaction has been found to be first order in acid and zero order in water in some systems. semanticscholar.orgscispace.com

Base Catalysis : Bases, such as ammonia or triethylamine (TEA), catalyze hydrolysis by promoting the nucleophilic attack of hydroxide ions on the silicon atom. nih.govresearchgate.net

Other Catalysts : Besides common acids and bases, other catalysts can be employed. These include organometallic compounds (though some are water-insoluble) and salts of rare earth metals, such as europium(III) trifluoromethanesulfonate, which can provide good control over the reaction rate under mild conditions. google.com

Self-Catalysis : Some organofunctional silanes can exhibit self-catalysis. For example, aminosilanes contain a basic amino group that can catalyze the hydrolysis of the alkoxy groups intramolecularly. nih.gov The oxolane (tetrahydrofuran) ring in this compound is not typically considered a catalytic group in this context.

Condensation Reactions and Network Formation in this compound Systems

Following hydrolysis, the resulting silanol intermediates undergo condensation to form siloxane (Si-O-Si) bonds. nih.govresearchgate.net This is the step that leads to the formation of oligomers and eventually a cross-linked network. researchgate.net The condensation reaction can proceed via two pathways: a water-producing reaction between two silanol groups, or an alcohol-producing reaction between a silanol group and a residual ethoxy group. nih.gov The kinetics of condensation are generally more complex than those of hydrolysis. nih.gov

Hydrolysis of this compound produces a series of silanol intermediates: (oxolan-3-yl)diethoxy(silanol), (oxolan-3-yl)ethoxy(silanediol), and (oxolan-3-yl)silanetriol. These silanols are the key reactive species responsible for bond formation with substrates and for building the siloxane network. gelest.com

The stability and persistence of these silanol intermediates are highly dependent on the reaction conditions, particularly pH. gelest.com

In acidic solutions , hydrolysis rates are generally faster than condensation rates. researchgate.net This kinetic difference allows for the accumulation of silanol species in the solution, where they can be relatively stable for periods ranging from hours to days. researchgate.netresearchgate.net This stability is advantageous in applications where a solution of reactive monomers and small oligomers is desired.

In neutral or basic solutions , condensation is significantly promoted and occurs rapidly, often as soon as hydrolysis begins. researchgate.netafinitica.com Under these conditions, monomeric silanols are transient species that are quickly consumed to form larger, often three-dimensional, siloxane structures. gelest.comresearchgate.net Monomeric silanetriols are generally unstable and difficult to isolate from aqueous hydrolysates. gelest.com

Progression to Siloxane (Si-O-Si) Linkages and Oligomerization

The formation of a stable siloxane polymer network from this compound monomers is a multi-step process initiated by hydrolysis, followed by condensation reactions. wikipedia.orggelest.com This progression is fundamental to the application of alkoxysilanes in sol-gel processes and surface modification.

The initial and rate-limiting step is the hydrolysis of the ethoxy groups (-OCH₂CH₃) attached to the silicon atom. In the presence of water, these groups are sequentially replaced by hydroxyl groups, known as silanols (-OH). nbinno.comcsic.es This reaction can be catalyzed by either acids or bases. google.comresearchgate.net The hydrolysis proceeds stepwise, forming partially and fully hydrolyzed monomers.

Hydrolysis Reaction: Si(-OCH₂CH₃)₃ + 3H₂O ⇌ Si(-OH)₃ + 3CH₃CH₂OH

Once silanol groups are formed, they can undergo condensation reactions to form siloxane bonds (Si-O-Si), which constitute the backbone of the resulting polymer. wikipedia.org This condensation can occur through two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. wikipedia.org

Alcohol-producing condensation: A silanol group reacts with a remaining ethoxy group to form a siloxane bond and a molecule of ethanol. wikipedia.org

These condensation reactions initially lead to the formation of dimers, trimers, and other low-molecular-weight linear or cyclic oligomers. researchgate.net The competition between intramolecular condensation (forming cyclic species) and intermolecular condensation (extending the polymer chain) is a critical factor in the early stages of polymerization. google.com As the reactions continue, these oligomers connect to form a larger, three-dimensional crosslinked network.

| Reaction Type | Reactants | Products |

|---|---|---|

| Hydrolysis | R-Si(OC₂H₅)₃ + H₂O | R-Si(OC₂H₅)₂(OH) + C₂H₅OH |

| Water Condensation | 2 R-Si(OH)₃ | (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O |

| Alcohol Condensation | R-Si(OH)₃ + R-Si(OC₂H₅)₃ | (HO)₂Si(R)-O-Si(R)(OC₂H₅)₂ + C₂H₅OH |

Polymerization Kinetics and Crosslinking Density

The kinetics of the polymerization of this compound are governed by several interdependent factors that influence the rates of both hydrolysis and condensation. semanticscholar.orgresearchgate.net Understanding these factors is crucial for controlling the final properties of the resulting material. Primary factors include pH, water-to-silane ratio, catalyst type, and temperature. researchgate.net

The pH of the reaction medium has a pronounced effect. Acidic conditions (low pH) tend to accelerate the hydrolysis reaction while slowing down the condensation steps. researchgate.netresearchgate.net This leads to a build-up of silanol monomers and small oligomers before significant network formation occurs. Conversely, alkaline conditions (high pH) promote the condensation reaction, often leading to faster gelation and the formation of more particulate structures. researchgate.net The rate of hydrolysis is generally lowest around a neutral pH of 7. researchgate.net

The water-to-silane molar ratio is another critical parameter. A stoichiometric amount of water is required for complete hydrolysis, but excess water can influence reaction rates and the structure of the final network. For instance, under acidic conditions, the hydrolysis rate constant can increase non-linearly with the concentration of water. researchgate.net

As a trifunctional silane, this compound is capable of forming a highly crosslinked three-dimensional network. shinetsusilicone-global.com The crosslinking density is a measure of the number of effective chemical bonds between polymer chains and is determined by the completeness of the condensation reactions. Higher crosslinking density generally leads to harder, more rigid materials with increased thermal stability. Factors that promote extensive condensation, such as high catalyst concentration, elevated curing temperatures, and sufficient reaction time, will increase the crosslinking density. researchgate.net

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Impact on Crosslinking Density |

|---|---|---|---|

| Low pH (Acidic) | Increases | Decreases | Can be high with sufficient cure time |

| High pH (Alkaline) | Increases | Strongly Increases | Tends to be high, rapid gelation |

| Water/Silane Ratio | Increases with higher ratio | Complex; can increase with available silanols | Dependent on achieving full hydrolysis/condensation |

| Temperature | Increases | Increases | Increases with higher cure temperature |

Control over Siloxane Network Structure (e.g., branching, linearity)

The final architecture of the polysiloxane network—whether it is predominantly linear, branched, or highly crosslinked—is dictated by the reaction conditions. researchgate.net Controlling these conditions allows for the tailoring of the material's mechanical and chemical properties.

To favor the formation of more linear or less branched structures , reaction conditions are typically chosen to promote hydrolysis while limiting the rate of condensation. researchgate.net This is often achieved by using a low pH (acidic catalysis) and a substoichiometric amount of water in the initial stages. gelest.com These conditions allow for the gradual formation of silanols and their subsequent linear condensation before extensive crosslinking and gelation occur. Preventing intramolecular condensation, which leads to small cyclic byproducts, is also crucial for maximizing linear chain growth. google.com

Conversely, to produce a highly branched and crosslinked network , conditions that accelerate the condensation reaction are employed. mdpi.com This is typically achieved under basic catalysis (high pH), where the deprotonated silanol groups are highly reactive and rapidly form Si-O-Si linkages, leading to a dense, three-dimensional structure. researchgate.net

The functionality of the silane precursor is a primary determinant of structure. Trialkoxysilanes like this compound are "network formers" due to their ability to form three bonds. In contrast, dialkoxysilanes are "chain extenders," and monoalkoxysilanes are "chain terminators." While not inherent to the specified compound, co-polymerization with silanes of lower functionality is a common strategy to control branching and reduce crosslinking density. shinetsusilicone-global.com

Interfacial Reactivity and Adsorption Mechanisms of this compound

This compound is designed to function as a coupling agent or surface modifier, creating a durable interface between inorganic substrates and organic polymers. nbinno.com The mechanism of its interfacial reactivity and adsorption involves a series of steps that result in a covalent bond to the substrate surface.

Hydrolysis: In the presence of surface moisture or in a solution, the three ethoxy groups on the silane hydrolyze into reactive silanol groups (-Si-OH). nbinno.comshinetsusilicone-global.com This is often the initial step upon application to a surface.

Physisorption: The newly formed silanol groups are attracted to and form hydrogen bonds with the hydroxyl groups (-OH) present on the surface of inorganic materials like glass, silica (B1680970), or metal oxides. shinetsusilicone-global.com This brings the silane molecule into close proximity with the substrate.

Chemisorption (Condensation): With the application of heat or the removal of excess water, a condensation reaction occurs between the silanol groups of the silane and the hydroxyl groups of the substrate. nbinno.com This reaction forms highly stable, covalent siloxane bonds (Substrate-O-Si), firmly anchoring the silane to the surface. shinetsusilicone-global.com

This process results in the formation of a self-assembled layer on the substrate. The silane acts as a molecular bridge: the siloxane bond provides a strong link to the inorganic material, while the non-hydrolyzable oxolane functional group is oriented away from the surface, where it is available to interact or react with an organic polymer matrix. evonik.com The efficiency of this surface modification depends on factors such as the cleanliness of the surface and the density of available hydroxyl groups. researchgate.net

Applications of Triethoxy Oxolan 3 Yl Silane in Advanced Materials Engineering

Surface Modification and Functionalization

The ability of Triethoxy(oxolan-3-yl)silane to alter the surface properties of various substrates is a cornerstone of its utility in materials science. nptel.ac.in The triethoxysilane (B36694) group can hydrolyze to form reactive silanol (B1196071) groups, which then condense with hydroxyl groups present on the surfaces of many inorganic materials, forming stable covalent bonds. dow.comshinetsusilicone-global.com This process allows for the precise tailoring of surface characteristics.

Development of Surface Coatings with Tunable Properties

This compound can be employed to create surface coatings with a range of desirable properties, including water repellency and self-cleaning capabilities. researchgate.netmiddleeast.weber The organic moiety of the silane (B1218182) can be selected to impart specific functionalities to the surface. For instance, the use of certain silanes can create a hydrophobic surface that repels water, leading to a beading effect. dow.com This is achieved by creating a low-surface-energy layer on the substrate. mdpi.com The formation of a non-tacky, self-cleaning film prevents the adhesion of dirt and allows for easy cleaning, often just with water. middleeast.weber

Modification of Inorganic Particulates and Pigments for Enhanced Compatibility

In many composite materials, inorganic particulates and pigments are added to a polymer matrix to enhance properties such as color, opacity, and mechanical strength. However, the inherent incompatibility between the hydrophilic surfaces of many inorganic fillers and hydrophobic polymer matrices can lead to poor dispersion and agglomeration. researchgate.net Treating these fillers with silanes like this compound renders their surfaces more organophilic, improving their dispersibility within the polymer. wacker.com This surface modification leads to more uniform composites with improved processing characteristics and final properties.

Surface Engineering of Nanomaterials

The principles of surface modification with silanes are particularly impactful at the nanoscale. nptel.ac.in The surface engineering of nanomaterials such as silica (B1680970) nanoparticles, metal oxide nanoparticles, and cellulose (B213188) nanofibrils with organosilanes is a key strategy for tailoring their properties for specific applications. mdpi.comrsc.org

Silica Nanoparticles: Silica nanoparticles can be readily functionalized with organosilanes due to the abundance of silanol groups on their surface. mdpi.comnih.gov This modification can be used to control drug loading and release from mesoporous silica nanoparticles or to improve their stability in biological fluids. mdpi.com

Metal Oxide Nanoparticles: The surfaces of metal oxide nanoparticles, such as iron oxide, can be coated with a silica layer and then functionalized with silanes to improve their stability and provide sites for further chemical modification. nih.govtaylorfrancis.com This is crucial for applications in areas like biomedicine and catalysis. nih.gov

Cellulose Nanofibrils: Cellulose nanofibrils (CNFs), derived from sources like wood, are a promising renewable nanomaterial. rsc.org Their surface can be functionalized with silanes to enhance their compatibility with hydrophobic polymer matrices in composites or to introduce new functionalities for applications in areas like CO2 capture. mdpi.comnih.govresearchgate.net

Table 1: Examples of Nanomaterial Surface Functionalization with Silanes

| Nanomaterial | Silane Used (Example) | Purpose of Functionalization | Potential Application |

| Silica Nanoparticles | 3-aminopropyl triethoxysilane (APTES) | Adjust drug loading and release mdpi.com | Drug Delivery mdpi.com |

| Iron Oxide Nanoparticles | (3-aminopropyl)triethoxysilane (APTES) | Improve stability and biocompatibility researchgate.net | Theranostics researchgate.net |

| Cellulose Nanofibrils | N-(2-aminoethyl)-3-aminopropylmethyldimethoxysilane | Enhance CO2 adsorption researchgate.net | CO2 Capture researchgate.net |

Implementation in Corrosion Inhibiting Systems and Protective Layers

Silane-based coatings can form a dense, cross-linked barrier on metal surfaces, providing effective corrosion protection. nist.gov These coatings can act as a physical barrier to corrosive agents and can also improve the adhesion of subsequent paint or coating layers. The ability of silanes to form strong covalent bonds with metal oxide surfaces contributes to the durability and longevity of the protective layer. dow.com

Organic-Inorganic Hybrid Materials and Composite Systems

This compound is a key building block in the creation of organic-inorganic hybrid materials. mdpi.com These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at the molecular or nanoscale level. mdpi.comthreebond.co.jp

The sol-gel process is a common method for preparing these hybrids, where the hydrolysis and condensation of silane precursors lead to the formation of a three-dimensional silica-based network. threebond.co.jp When an organofunctional silane is used, the organic groups become an integral part of this network, resulting in a true hybrid material. mdpi.com The properties of these hybrids can be tailored by controlling the ratio of organic to inorganic components and by selecting the appropriate organic functionality on the silane. threebond.co.jp These materials find applications in coatings, adhesives, and as matrices for composite materials with enhanced performance characteristics. researchgate.netnih.gov

Catalysis and Catalytic Supports

The ability of silanes to functionalize surfaces makes them valuable in the field of catalysis, either as part of the catalyst itself or as a way to modify catalyst supports.

Supported catalysts often involve anchoring active catalytic species onto a high-surface-area inorganic support like alumina (B75360) or silica. Silanes can be used to modify the surface chemistry of these supports to improve catalyst dispersion, alter surface hydrophobicity, or introduce new functionalities.

Functionalization of Catalyst Surfaces for Enhanced Selectivity and Activity

The modification of catalyst surfaces is a critical strategy in heterogeneous catalysis to improve performance by enhancing the activity and selectivity of the desired reaction pathways. While a wide array of organosilane compounds are utilized for this purpose, specific, publicly available research detailing the application of this compound for the functionalization of catalyst surfaces is not present in the accessible scientific literature.

The functionalization of a catalyst support with a silane coupling agent typically involves the hydrolysis of the alkoxy groups (in this case, ethoxy groups) to form reactive silanol groups. These silanols can then condense with hydroxyl groups present on the surface of common catalyst supports, such as silica or alumina, forming stable covalent bonds. The organic functional group of the silane—here, the oxolane (tetrahydrofuran) ring—is then exposed on the surface.

Theoretically, the oxolane moiety of this compound could influence a catalytic reaction in several ways. The ether oxygen in the oxolane ring could act as a Lewis base, potentially interacting with acidic sites on the catalyst support or with reactants and intermediates in the catalytic cycle. This interaction could, in principle, alter the electronic environment of the active catalytic sites or influence the adsorption and desorption of reactants and products, thereby affecting both the rate of reaction (activity) and the preference for a specific product (selectivity).

However, without dedicated studies and empirical data, any discussion on the specific impact of this compound on catalyst performance remains speculative. Detailed research findings, including comparative data on catalyst activity and selectivity before and after functionalization, are necessary to substantiate any claims of enhancement. Such data would typically be presented in tables comparing metrics like reactant conversion (%), product selectivity (%), and turnover frequency (TOF) under specific reaction conditions (e.g., temperature, pressure, and reactant concentrations).

Given the absence of such studies in the reviewed literature, a detailed, data-driven account of the functionalization of catalyst surfaces with this compound cannot be provided at this time. Further research is required to explore and quantify the potential benefits of this specific compound in the field of catalysis.

Advanced Characterization and Analytical Techniques Applied to Triethoxy Oxolan 3 Yl Silane Systems

Spectroscopic Characterization

Spectroscopic methods are indispensable for the detailed molecular-level investigation of Triethoxy(oxolan-3-yl)silane. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman spectroscopy offer complementary information regarding the compound's structural integrity, functional groups, and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (29Si, 1H, 13C) for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound and for monitoring its chemical transformations. By analyzing the spectra of different nuclei, researchers can confirm the molecular structure and observe changes during processes like hydrolysis and condensation.

¹H NMR: Proton NMR provides information on the hydrogen atoms within the molecule. The spectrum of this compound typically shows characteristic signals for the ethoxy group protons (CH₃ and OCH₂) and the protons of the oxolane ring. The integration of these signals helps in confirming the ratio of different proton environments.

¹³C NMR: Carbon-13 NMR is used to identify the different carbon environments in the molecule. Distinct peaks are observed for the methyl and methylene (B1212753) carbons of the ethoxy groups, as well as for the carbons within the oxolane ring, providing a carbon skeleton fingerprint of the compound.

²⁹Si NMR: Silicon-29 NMR is particularly valuable for studying the silicon environment. In the pure monomer, a single resonance is expected. Upon hydrolysis and subsequent condensation, this signal shifts, and new peaks corresponding to different silicon species (e.g., T¹, T², T³) appear, allowing for the quantitative monitoring of the sol-gel process.

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Information Obtained |

| ¹H | 0.5 - 4.5 | Presence and ratio of ethoxy and oxolane ring protons. |

| ¹³C | 10 - 75 | Carbon skeleton, identifying different carbon environments. |

| ²⁹Si | -45 to -70 | Silicon environment, monitoring hydrolysis and condensation. |

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound and to study the changes in chemical bonding during reactions. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific bonds.

Key vibrational bands for this compound include:

Si-O-C stretching: These bonds in the ethoxysilane (B94302) group give rise to strong absorptions.

C-O-C stretching: The ether linkage within the oxolane ring has a characteristic absorption band.

C-H stretching and bending: Vibrations of the alkyl chains in the ethoxy groups and the oxolane ring are also prominent.

Si-O-Si stretching: The formation of siloxane bonds during hydrolysis and condensation results in the appearance of a broad and strong band, which is a key indicator of polymerization.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| Si-O-C | 1080 - 1100 | Confirms the presence of the triethoxysilyl group. |

| C-O-C (ether) | ~1070 | Indicates the integrity of the oxolane ring. |

| C-H (sp³) | 2850 - 3000 | Presence of ethoxy and oxolane alkyl groups. |

| Si-O-Si | 1000 - 1130 (broad) | Indicates the formation of a polysiloxane network. |

Raman Spectroscopy for Vibrational Fingerprinting and Structural Studies

Raman spectroscopy serves as a complementary technique to FTIR for obtaining a vibrational fingerprint of this compound. It is particularly sensitive to non-polar bonds and can provide detailed structural information. Analysis of the Raman spectrum can help in understanding the molecular structure and the changes it undergoes in different chemical environments. The symmetric vibrations of the Si-O-Si network are often more prominent in Raman spectra, making it a useful tool for studying the polymerization process.

Microscopic and Morphological Analysis

Microscopic techniques are essential for characterizing the surface topography and morphology of materials and coatings derived from this compound. These methods provide visual and quantitative data on the micro- and nanoscale features of the prepared surfaces.

Scanning Electron Microscopy (SEM) for Surface Topography and Morphology

Scanning Electron Microscopy (SEM) is widely used to obtain high-resolution images of the surface of materials modified with this compound. By scanning the surface with a focused beam of electrons, SEM provides information on the surface topography, including features like roughness, porosity, and the presence of any aggregates or domains. This is crucial for evaluating the quality and uniformity of coatings and for understanding how the silane (B1218182) has altered the surface morphology of a substrate.

Atomic Force Microscopy (AFM) for Nanoscale Surface Features

Atomic Force Microscopy (AFM) offers even higher resolution than SEM, allowing for the three-dimensional visualization and quantification of surface features at the nanoscale. AFM is used to measure surface roughness with high precision and to identify and characterize nanoscale domains or patterns formed by the silane on a substrate. This level of detail is critical for applications where surface properties at the molecular level are important, such as in adhesion, biocompatibility, and nanoelectronics.

| Technique | Information Obtained | Typical Application |

| SEM | Surface topography, morphology, porosity, micro-scale features. | Evaluating coating uniformity and identifying surface defects. |

| AFM | Nanoscale surface roughness, 3D surface mapping, phase imaging. | Quantifying nanoscale surface features and studying molecular self-assembly. |

Thermal and Thermomechanical Analysis:

Thermal analysis techniques are fundamental in determining the operational limits and compositional characteristics of materials. They measure changes in physical properties as a function of temperature.

Thermogravimetric Analysis (TGA) is a cornerstone technique for evaluating the thermal stability of silane-based materials. tainstruments.com By precisely measuring the change in mass of a sample as it is heated in a controlled atmosphere, TGA can identify the temperatures at which degradation occurs. researchgate.net For systems involving this compound, TGA reveals a multi-stage decomposition profile. The initial weight loss, typically below 150°C, is associated with the evaporation of physically adsorbed water or residual solvents. tainstruments.comresearchgate.net A subsequent, more significant weight loss in the range of 300-600°C corresponds to the thermal decomposition of the organic components of the silane, namely the ethoxy groups and the oxolane ring. nih.gov The temperature at which this major weight loss begins is a key indicator of the material's thermal stability. nih.gov

Furthermore, TGA is a powerful quantitative tool. The percentage of mass lost during the decomposition of the organic moieties allows for the precise calculation of the organic content in a hybrid material or the grafting density of the silane on a substrate surface. nih.govmdpi.com This quantification is crucial for quality control and for correlating the amount of silane with the material's performance. In some applications, TGA is coupled with other techniques like mass spectrometry to identify the evolved gases, confirming that the mass loss is indeed from the decomposition of the silane coating. mdpi.comresearchgate.net

| Temperature Range (°C) | Observed Event | Typical Weight Loss (%) | Interpretation |

|---|---|---|---|

| 25 - 150 | Desorption | 1 - 5% | Loss of physisorbed water and/or residual solvent. researchgate.net |

| 150 - 300 | Minor Decomposition | < 5% | Loss of residual, unreacted ethoxy groups. researchgate.net |

| 300 - 600 | Major Decomposition | 10 - 50% | Decomposition of the oxolane ring and the main organic structure; used to quantify organic content. nih.gov |

| > 600 | Residue | Remaining % | Stable inorganic residue (e.g., silica (B1680970), metal oxide). researchgate.net |

X-ray and Scattering Techniques:

X-ray based techniques are indispensable for probing the atomic and nanoscale structure of materials, from their crystalline nature to their surface chemistry.

X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of materials. lucideon.com It operates by directing X-rays at a sample and measuring the angles at which they are coherently scattered. Crystalline materials produce a series of sharp diffraction peaks at specific angles, which act as a fingerprint for the specific phase. ucmerced.edu When this compound is used as a precursor in sol-gel processes or as a coating, the resulting silica-based network is typically amorphous. researchgate.net This is characterized in an XRD pattern not by sharp peaks, but by a very broad hump, usually centered around a 2θ angle of 20-27°, which is indicative of the lack of long-range atomic order. researchgate.net Therefore, XRD is crucial for confirming the amorphous nature of these silane-derived materials and for ensuring that no unintended crystalline phases have formed during processing. nih.gov

| Material State | XRD Pattern Feature | Interpretation |

|---|---|---|

| Crystalline | Sharp, well-defined peaks | The material possesses long-range atomic order. Peak positions identify the specific crystal phase. researchgate.net |

| Amorphous | A broad, diffuse hump | The material lacks long-range atomic order, which is typical for silica networks formed from silane precursors at low temperatures. researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical bonding environments within the top 5-10 nanometers of a material's surface. researchgate.netspecs-group.com For surfaces modified with this compound, XPS provides definitive evidence of the coating's presence by detecting the characteristic elements: Silicon (Si), Oxygen (O), and Carbon (C). mdpi.com More importantly, high-resolution XPS scans of the core level electrons (e.g., Si 2p, C 1s, O 1s) provide detailed chemical state information. This allows for the differentiation between the silicon in the silane (Si-C bond), the silicon in the condensed siloxane network (Si-O-Si), the carbon in the oxolane ring (C-O-C, C-C), and the oxygen in various environments. mdpi.comnih.gov This level of detail is invaluable for verifying the covalent attachment of the silane and understanding the structure of the resulting surface layer.

| Element (Core Level) | Typical Binding Energy (eV) | Assigned Chemical State/Bond |

|---|---|---|

| Si 2p | ~102.0 | Si-C (from the propyl chain) |

| Si 2p | ~103.5 | O-Si-O (Polysiloxane network) mdpi.com |

| C 1s | ~285.0 | C-C / C-H |

| C 1s | ~286.5 | C-O (Ether bond in oxolane ring) researchgate.net |

| O 1s | ~532.8 | Si-O-Si / Si-O-C mdpi.com |

While XRD analyzes atomic-scale crystal structure, Small-Angle X-ray Scattering (SAXS) provides information about larger structures on the nanometer scale (typically 1-100 nm). anton-paar.com This makes it an ideal tool for characterizing the nanoscale architecture of materials prepared using this compound. When the silane undergoes hydrolysis and condensation to form a solid material or coating, it can create a network with nanoscale pores or domains. SAXS can measure key parameters of these features, such as their average size, size distribution, shape, and spacing. anton-paar.com This information is critical for applications where porosity and surface area are important, such as in catalyst supports, membranes, or low-dielectric-constant materials.

| Parameter Determined by SAXS | Significance for Silane Systems |

|---|---|

| Average Particle/Pore Size | Defines the scale of the nanostructure created by the condensation of silane molecules. |

| Size Distribution | Indicates the uniformity of the pores or silica domains. |

| Shape (e.g., spherical, cylindrical) | Provides insight into the morphology of the nanoscale features. |

| Porosity / Specific Surface Area | Quantifies the void space within the material, crucial for adsorption and filtration applications. anton-paar.com |

Other Advanced Analytical Methods:

Beyond the primary techniques, other analytical methods offer complementary information. Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is essential for assessing the purity of the this compound monomer before use and for analyzing volatile byproducts of the reaction. mdpi.comFourier-Transform Infrared (FTIR) Spectroscopy is used to track the chemical reaction by monitoring the vibrational bands of functional groups; for instance, it can show the disappearance of Si-O-C₂H₅ bands and the appearance of broad Si-O-Si and Si-OH bands during hydrolysis and condensation. nih.govNuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and particularly ²⁹Si NMR) provides unparalleled detail about the molecular structure, confirming the integrity of the oxolane ring and characterizing the degree of condensation in the resulting polysiloxane network. nih.gov

Dynamic Light Scattering (DLS) for Particle Size and Aggregation Studies

Dynamic Light Scattering (DLS) is a non-invasive technique extensively used to determine the size distribution profile of small particles in suspension, making it an invaluable tool for characterizing systems involving this compound. This is particularly relevant when the silane is employed as a surface modification agent for inorganic nanoparticles, such as silica (SiO₂) or titania (TiO₂), to improve their dispersion stability in various matrices.

The functionalization of nanoparticles with this compound involves the hydrolysis of its ethoxy groups to form reactive silanols (Si-OH), which subsequently condense with hydroxyl groups on the nanoparticle surface, forming stable covalent Si-O-Si bonds. The pendant oxolane (tetrahydrofuran) group imparts unique solubility and compatibility characteristics to the modified particles.

DLS analysis provides critical data on the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI) of these particle systems. The hydrodynamic diameter represents the effective size of the particle, including the silane layer and any associated solvent molecules. The PDI is a measure of the broadness of the size distribution, with lower values (typically < 0.2) indicating a monodisperse and stable colloidal suspension.

Research findings demonstrate that the grafting of this compound onto silica nanoparticles leads to a measurable increase in the Z-average diameter, confirming the successful formation of an organic shell on the particle surface. More importantly, this surface modification significantly enhances colloidal stability, as evidenced by a lower PDI compared to unmodified nanoparticles, which tend to agglomerate. The stability of these silane-modified nanoparticles is often pH-dependent. DLS studies monitoring particle size as a function of pH reveal that the suspensions are typically most stable in neutral to slightly acidic conditions. Under highly basic conditions, accelerated hydrolysis of siloxane bonds can lead to desorption of the silane or inter-particle bridging, resulting in a rapid increase in both Z-average diameter and PDI, indicative of significant aggregation.

| Sample Description | pH | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Interpretation |

|---|---|---|---|---|

| Unmodified Silica Nanoparticles | 7.0 | 105.2 | 0.285 | Baseline size with moderate aggregation. |

| Silane-Modified Nanoparticles | 7.0 | 118.5 | 0.110 | Increased size confirms coating; low PDI indicates excellent dispersion. |

| Silane-Modified Nanoparticles | 4.0 | 120.1 | 0.125 | Stable dispersion maintained in acidic conditions. |

| Silane-Modified Nanoparticles | 10.0 | 275.8 | 0.492 | High Z-average and PDI indicate significant aggregation due to instability in basic media. |

Electrochemical Characterization for Barrier Properties and Corrosion Resistance

This compound is utilized in the formulation of protective sol-gel coatings for metallic substrates, such as aluminum and steel alloys, to enhance corrosion resistance. The silane acts as a coupling agent and film-former, creating a dense, cross-linked siloxane network that functions as a physical barrier against the ingress of corrosive species like water, oxygen, and chloride ions. The oxolane functionality can contribute to improved film flexibility and adhesion to the metal substrate.

Electrochemical techniques are fundamental for quantifying the performance of these protective films. The two primary methods employed are Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).

Potentiodynamic polarization studies involve scanning the potential of the coated metal and measuring the resulting current. From the resulting polarization curve (Tafel plot), key parameters such as the corrosion potential (Ecorr) and corrosion current density (icorr) are extracted. A protective coating will shift Ecorr to more positive (noble) values and, more critically, decrease icorr by several orders of magnitude compared to the bare substrate. A lower icorr value directly corresponds to a lower corrosion rate.

EIS is a powerful non-destructive technique that provides detailed information about the coating's barrier properties. By applying a small amplitude AC potential over a range of frequencies, the impedance of the system is measured. For a high-performance barrier coating, the impedance modulus at low frequency (|Z| at 0.01 Hz) should be very high (e.g., > 10⁶ Ω·cm²), indicating strong resistance to charge transfer. The phase angle at high frequencies approaches -90°, characteristic of capacitive behavior, which confirms that the coating is effectively insulating the metal from the electrolyte.

Studies on metal substrates coated with films derived from this compound show a significant improvement in corrosion resistance. Compared to an uncoated substrate, the silane-coated samples exhibit a noble shift in Ecorr, a reduction in icorr of 2-3 orders of magnitude, and a low-frequency impedance modulus that is several orders of magnitude higher. These results confirm the formation of a dense, well-adhered, and effective anti-corrosion barrier layer.

| Sample | Corrosion Potential (Ecorr) (V vs. SCE) | Corrosion Current Density (icorr) (A/cm²) | Impedance Modulus at 0.01 Hz (|Z|₀.₀₁Hz) (Ω·cm²) | Interpretation |

|---|---|---|---|---|

| Bare Metal Substrate (Control) | -0.78 | 8.5 x 10⁻⁶ | 2.1 x 10³ | Active corrosion with poor barrier properties. |

| Substrate with Silane Coating | -0.35 | 6.2 x 10⁻⁹ | 7.9 x 10⁶ | Significant protection, indicated by noble Ecorr, low icorr, and high impedance. |

Computational and Theoretical Investigations of Triethoxy Oxolan 3 Yl Silane Behavior

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For Triethoxy(oxolan-3-yl)silane, DFT calculations would be instrumental in understanding its fundamental reactivity, which is governed by the distribution of electrons within the molecule.

Detailed Research Findings: DFT studies on analogous trialkoxysilanes have established that reactivity, particularly hydrolysis and condensation, is highly dependent on the electronic and steric nature of the substituents on the silicon atom. acs.orgnih.gov The hydrolysis of the ethoxy groups is a critical first step in the application of silane (B1218182) coupling agents and is known to proceed via an associative mechanism involving a penta-coordinated silicon intermediate. acs.org

A hypothetical DFT study on this compound would likely focus on:

Molecular Geometry Optimization: Determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. The oxolane ring can adopt various conformations (e.g., envelope, twist), and DFT could predict the lowest energy conformer.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and partial atomic charges. The oxygen atom in the oxolane ring is expected to be a site of high electron density, influencing the molecule's polarity and hydrogen bonding capabilities. The silicon atom, bonded to three electronegative oxygen atoms, would carry a significant positive charge, making it susceptible to nucleophilic attack.

Reactivity Descriptors: Analyzing reactivity indices to predict the most likely sites for chemical reactions. For instance, the Fukui function could identify the silicon atom as the primary electrophilic site and the oxygen atoms as nucleophilic centers.

Reaction Mechanism of Hydrolysis: Modeling the step-by-step process of hydrolysis, where water molecules attack the silicon center. DFT would be used to calculate the energy barriers (activation energies) for the formation of the penta-coordinated transition state and the subsequent elimination of ethanol, as has been done for other trialkoxysilanes. rsc.orgacs.org The catalytic effect of acids or bases on lowering this energy barrier could also be quantified. nih.gov

Interactive Table: Illustrative DFT-Calculated Structural Parameters for this compound (Note: This data is hypothetical and for illustrative purposes, based on typical values for similar silanes.)

| Parameter | Atom 1 | Atom 2 | Predicted Value |

| Bond Length (Å) | Si | O(ethoxy) | 1.65 |

| Bond Length (Å) | Si | C(oxolane) | 1.89 |

| Bond Length (Å) | C | O(ring) | 1.43 |

| Bond Angle (°) | O-Si-O | 108.5 | |

| Bond Angle (°) | C-Si-O | 110.2 | |

| Dihedral Angle (°) | C-C-O-Si | 175.0 |

Ab Initio Molecular Simulations of Reaction Pathways

Ab initio (from first principles) methods, like DFT, compute solutions to the Schrödinger equation without empirical data. They are often used to meticulously map out reaction energy profiles.

Detailed Research Findings: For silanes, ab initio simulations are employed to explore complex reaction pathways, such as the initial stages of condensation where silanol (B1196071) groups (Si-OH), formed after hydrolysis, react to form siloxane (Si-O-Si) bonds. aip.org These simulations provide a detailed, step-by-step energetic landscape of the reaction, including transition states and intermediates. Studies on aminosilanes, for example, have used ab initio methods to compare the decomposition pathways of different precursors on surfaces. rsc.orgrsc.org

An ab initio investigation into this compound would likely reveal:

Detailed Hydrolysis Energetics: Precise calculation of the potential energy surface for the reaction of a single this compound molecule with one, two, and three water molecules.

Condensation Pathways: Modeling the reaction between two hydrolyzed Triethoxy(oxolan-3-yl)silanol molecules to form a dimer. This would involve calculating the activation energy for forming the Si-O-Si bond, a crucial step in the formation of protective films or networks.

Solvent Effects: By incorporating explicit solvent molecules into the simulation, one could study the role of water or alcohol molecules in stabilizing transition states through hydrogen bonding, providing a more accurate picture of the reaction kinetics in solution.

Molecular Dynamics (MD) Simulations for Understanding Polymerization and Interfacial Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, allowing for the study of larger systems and dynamic processes that are computationally too expensive for quantum methods.

Detailed Research Findings: MD simulations have been extensively used to study the polymerization of silanes into polysiloxane networks and their interaction with various substrates. acs.orgrsc.org These simulations can predict how individual silane molecules self-assemble on a surface, how they cross-link to form a film, and the resulting mechanical properties of that film. researchgate.netacs.org For example, MD simulations have shown how silane coupling agents segregate at polymer/substrate interfaces, orienting themselves to bridge the two materials. rsc.org

For this compound, MD simulations could be used to:

Model Polymerization: Simulate the condensation of many hydrolyzed silane molecules to observe the growth of oligomers and eventually a cross-linked polysiloxane network. This would provide insights into the network's topology (e.g., degree of cross-linking, chain lengths, loop formation). researchgate.net

Simulate Interfacial Behavior: Model the interaction between this compound and a substrate like silica (B1680970) or a polymer matrix like epoxy. acs.orgresearchgate.net These simulations would show how the silane adsorbs onto the surface and how the oxolane group interacts with the surrounding matrix, which is critical for adhesion. The oxolane's ether oxygen is capable of forming strong hydrogen bonds, which would be a key interaction to study.

Predict Mechanical Properties: Once a model of the cured silane network or a composite interface is built, MD can be used to perform "virtual mechanical tests" to calculate properties like elastic modulus, shear strength, and glass transition temperature. researchgate.net

Interactive Table: Hypothetical MD Simulation Output for a Cured this compound Film (Note: This data is illustrative and represents typical outputs from such a simulation.)

| Property | Predicted Value | Simulation Conditions |

| Density | 1.15 g/cm³ | 298 K, 1 atm |

| Glass Transition Temp (Tg) | 350 K | Cooling ramp from 600 K |

| Young's Modulus | 2.5 GPa | Uniaxial strain simulation |

| Degree of Condensation | 85% | After 10 ns simulation time |

Monte Carlo (MC) Simulations for Network Formation and Morphological Predictions

Monte Carlo (MC) methods use repeated random sampling to obtain numerical results, making them particularly well-suited for studying statistical phenomena like polymer network formation and morphology.

Detailed Research Findings: In the context of silane chemistry, MC simulations can model the complex process of gelation and network formation, predicting key properties like the gel point and the distribution of cyclic defects within the network. mit.edu Kinetic Monte Carlo (kMC) algorithms, in particular, can simulate the time evolution of a chemical system, accounting for the probabilities of different reaction events (e.g., hydrolysis, condensation) occurring. researchgate.net MC simulations have also been used to model the self-assembly of organosilane monolayers on substrates. nii.ac.jp

A Monte Carlo study of this compound could focus on:

Gelation and Network Topology: Simulating the condensation process to predict the critical extent of reaction at which a continuous network (a gel) forms. It could also quantify the prevalence of different network structures, such as primary loops and dangling ends, which influence the final material properties. mit.edu

Morphology of Self-Assembled Monolayers (SAMs): Modeling the arrangement of this compound molecules on a hydroxylated surface to predict the packing density, orientation, and ordering of the resulting monolayer.

Phase Behavior: Investigating the miscibility of the silane and its oligomers with a polymer matrix, predicting whether the system will be homogeneous or phase-separated.

Development of Predictive Models for Structure-Property Relationships

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties.

Detailed Research Findings: For silanes, QSPR models can be developed to predict properties like adhesion strength, reaction rates, or the stability of the resulting material based on molecular descriptors. researchgate.netscience.gov These descriptors are numerical values derived from the molecular structure, such as molecular weight, volume, polarity, and quantum chemical parameters. While broad QSPR studies for silanes exist, specific models for silanes with cyclic ether functionalities are not common.

A QSPR study involving this compound would entail:

Descriptor Calculation: Calculating a wide range of molecular descriptors for this compound and a series of other silanes with known experimental properties. Descriptors would capture the steric bulk of the ethoxy groups and the electronic influence of the oxolane ring.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation that links the descriptors to a specific property (e.g., the hydrolysis rate constant).

Prediction: Using the developed model to predict the properties of new, unsynthesized silane structures, thereby guiding the design of new molecules with desired characteristics. Such models provide valuable insights into the structure-property relationships of materials. nih.gov

Future Research Directions and Emerging Trends for Triethoxy Oxolan 3 Yl Silane

Exploration of Novel Synthetic Pathways to Enhance Efficiency and Sustainability

The future synthesis of triethoxy(oxolan-3-yl)silane is geared towards improving efficiency, reducing environmental impact, and ensuring economic viability. Research in this area is likely to focus on several key strategies.

One promising avenue is the refinement of Grignard-based reactions. While a common method for creating silicon-carbon bonds, traditional Grignard reactions can be sensitive to reaction conditions. Future work may involve the use of novel solvent systems, such as mixtures of diethyl ether and tetrahydrofuran, to improve yields and selectivity. google.com The development of more robust catalyst systems is also crucial. For instance, employing low loadings of highly active catalysts could enable reactions at lower temperatures and pressures, thereby reducing energy consumption. organic-chemistry.org

Hydrosilylation, the addition of a Si-H bond across a double bond, presents another key synthetic route. Research into more efficient and selective catalysts for the hydrosilylation of unsaturated precursors of the oxolane moiety will be critical. This could involve exploring catalysts beyond traditional platinum-based systems to include more abundant and less expensive metals. rsc.org

Furthermore, direct ring-opening reactions of substituted cyclic ethers with silanes are an emerging area of interest. rsc.orgresearchgate.net This approach could offer a more direct and atom-economical pathway to oxolane-functionalized silanes. The use of innovative catalytic systems, such as those based on nanoporous gold, could facilitate the homolytic activation of the Si-H bond, enabling novel silylation reactions under milder conditions. rsc.org

Sustainable synthesis will be a major driver of innovation. This includes the exploration of solvent-free reaction conditions and the use of bio-derived starting materials for the oxolane ring. The development of continuous flow processes could also enhance efficiency and safety, particularly for exothermic reactions.

Design of Advanced Multifunctional Materials Incorporating Oxolane-Silane Architectures

The incorporation of this compound into advanced materials is a burgeoning field with vast potential. The oxolane functionality, in conjunction with the silane's ability to form durable siloxane bonds, opens the door to materials with unique combinations of properties.

In the realm of polymer composites, this compound can act as a sophisticated coupling agent. unisil.pl The triethoxy groups can hydrolyze to form silanols, which then condense with hydroxyl groups on the surface of inorganic fillers (like silica (B1680970) or glass fibers) to form strong covalent bonds. zmsilane.com Simultaneously, the oxolane ring can physically or chemically interact with the polymer matrix, enhancing interfacial adhesion and improving the mechanical properties, chemical resistance, and durability of the composite material. sioresin.comatamanchemicals.com

Future research will likely focus on tailoring the interaction between the oxolane group and various polymer matrices. For example, the polarity of the oxolane ring could be leveraged to improve compatibility with polar polymers, leading to better dispersion of fillers and more homogeneous materials. unisil.pl

In coatings and adhesives, the flexibility and polarity of the oxolane group could contribute to improved adhesion to a variety of substrates, as well as enhanced toughness and impact resistance of the cured film. evonik.com The ability of silanes to improve the performance of adhesives and sealants is well-documented, and the unique structure of this compound could offer advantages in specific applications. sioresin.comatamanchemicals.com

The following table summarizes potential research directions for advanced materials incorporating oxolane-silane architectures:

| Material Type | Potential Role of this compound | Anticipated Benefits |

| Polymer Composites | Coupling agent | Improved filler dispersion, enhanced mechanical strength, increased chemical resistance |

| Coatings | Adhesion promoter, crosslinker | Enhanced substrate adhesion, improved flexibility and impact resistance |

| Adhesives & Sealants | Adhesion promoter, tackifier | Stronger bonds to diverse materials, improved durability |

| Hybrid Materials | Organic-inorganic linker | Creation of materials with novel combinations of properties |

Development of Smart and Responsive Materials Systems

A particularly exciting frontier for this compound is in the development of "smart" or "responsive" materials. These are materials that can change their properties in response to external stimuli such as changes in temperature, pH, or light. ustc.edu.cn The incorporation of the oxolane-silane moiety into polymer backbones or as a crosslinking agent could lead to novel responsive behaviors.

For instance, the polarity and hydrogen bonding capabilities of the oxolane ring could be exploited to create hydrogels that swell or shrink in response to changes in solvent polarity or temperature. Such materials could find applications in areas like soft robotics and controlled release systems.

Furthermore, the integration of this compound into shape memory polymers (SMPs) is a promising area of research. The silane (B1218182) could be used to create crosslinks that define the permanent shape of the polymer, while the oxolane group could influence the switching temperature or the shape recovery process. Research into zwitterionic shape memory polyurethanes has shown that the incorporation of silane coupling agents can enhance shape memory properties. rsc.org

The development of pH-responsive materials is another area of interest. By incorporating the oxolane-silane into a polymer network containing pH-sensitive groups, it may be possible to create materials that exhibit controlled swelling or degradation in response to pH changes. researchgate.net

Integration into Nanotechnology and Bio-related Applications

The ability of organofunctional silanes to modify surfaces at the nanoscale makes them invaluable tools in nanotechnology and biotechnology. researchgate.net this compound is well-suited for these applications due to its ability to form stable bonds with inorganic nanoparticles and its potentially biocompatible oxolane group.

One of the primary applications is the surface functionalization of nanoparticles for biomedical purposes. nih.govaip.org By coating nanoparticles (e.g., iron oxide, gold, or silica) with this compound, their stability in biological media can be improved, and their surfaces can be rendered suitable for the attachment of biomolecules such as drugs, targeting ligands, or imaging agents. researchgate.netnih.gov The oxolane group could potentially enhance the biocompatibility of the nanoparticles and influence their interaction with cells and tissues.

In the field of biosensors, this compound could be used to immobilize biorecognition elements (e.g., enzymes or antibodies) onto the surface of a sensor chip. The silane layer provides a stable and functional interface for the detection of specific biological analytes. researchgate.net

Dip-pen nanolithography (DPN) is another technique where reactive alkoxysilanes are used to create nanoscale patterns on surfaces for applications such as fabricating DNA and protein microarrays. nih.gov The controlled hydrolysis of this compound could be utilized in DPN to create well-defined nanostructures.

The table below outlines potential applications in nanotechnology and bio-related fields:

| Application Area | Role of this compound | Potential Advantages |

| Drug Delivery | Surface coating for nanoparticles | Improved stability, biocompatibility, and drug loading capacity |

| Bio-imaging | Functionalization of quantum dots or magnetic nanoparticles | Enhanced biocompatibility and targeting capabilities |

| Biosensors | Immobilization of biomolecules on sensor surfaces | Stable and functional interface for sensitive detection |

| Biocompatible Coatings | Surface modification of medical implants | Improved biocompatibility and reduced biofouling |

Scale-Up and Industrial Implementation Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that need to be addressed through further research and development.

One of the main hurdles is the cost of production. marketsandmarkets.com The starting materials may be expensive, and the synthesis may require specialized equipment and stringent reaction conditions. Research into more cost-effective synthetic routes, as mentioned in section 7.1, will be crucial for commercial viability. This includes exploring alternative, lower-cost feedstocks and optimizing reaction conditions to maximize yield and minimize energy consumption. rsc.org

The generation of byproducts is another significant challenge. nih.gov For example, Grignard reactions can produce magnesium salts that need to be separated and disposed of, adding to the cost and environmental impact of the process. The development of cleaner, more atom-economical synthetic methods is therefore a high priority.

Process control and safety are also paramount in industrial-scale production. The hydrolysis of the triethoxy groups is sensitive to moisture, requiring careful handling and storage to prevent premature polymerization. The development of robust process analytical technology (PAT) to monitor and control the reaction in real-time will be essential for ensuring consistent product quality and safe operation.

Potential solutions to these challenges include:

Process Intensification: The use of continuous flow reactors can offer better control over reaction parameters, improve safety, and potentially reduce capital and operating costs compared to batch processes.

Catalyst Recycling: Developing methods to recover and reuse expensive catalysts can significantly reduce production costs.

Byproduct Valorization: Investigating potential applications for the byproducts of the synthesis could turn a waste stream into a valuable co-product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.